molecular formula C13H9N3O2 B2514768 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 936074-66-7

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2514768
CAS No.: 936074-66-7
M. Wt: 239.234
InChI Key: PSZVQTSHDZGTBX-UHFFFAOYSA-N
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Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a phenyl group attached at the 3-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine structure . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts chosen based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl or carboxylic acid groups .

Biological Activity

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 936074-66-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • IUPAC Name : this compound
  • Structural Representation :
    O=C(O)C1=CN2C(C3=CC=CC=C3)=NN=C2C=C1O=C(O)C1=CN2C(C3=CC=CC=C3)=NN=C2C=C1

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. These compounds demonstrated minimal toxicity to host cells while effectively impairing bacterial growth without affecting other bacterial strains .

Anticancer Properties

The compound's structure has been explored for its potential in cancer therapy. A study highlighted that various derivatives of triazolo[4,3-a]pyridine showed promising in vitro activity against several cancer cell lines, including HeLa and HCT116. The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific compounds demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .

Neuropharmacological Effects

Triazolo[4,3-a]pyridines have also been investigated for their neuropharmacological effects. Some derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems. The pharmacological profile suggests efficacy in conditions such as anxiety and depression due to their ability to interact with GABAergic and serotonergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo[4,3-a]pyridine derivatives. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial and anticancer activities.
  • Positioning of Functional Groups : The position of carboxylic acid and nitrogen atoms within the triazole ring significantly influences the binding affinity to target proteins .

Case Studies

StudyCompound TestedTargetIC50/ActivityFindings
Various analoguesChlamydia trachomatisNot specifiedSelective inhibition with low host toxicity
CDK inhibitorsCDK2/CDK90.36 µM / 1.8 µMSignificant antiproliferative effects in cancer cell lines
Triazolo derivativesNeurological targetsNot specifiedPotential treatment for anxiety and depression

Properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZVQTSHDZGTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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